molecular formula C5H10N2O3 B13499502 beta-Alanine, N-ethyl-N-nitroso- CAS No. 10478-55-4

beta-Alanine, N-ethyl-N-nitroso-

Cat. No.: B13499502
CAS No.: 10478-55-4
M. Wt: 146.14 g/mol
InChI Key: QPUFJFOCZODIMS-UHFFFAOYSA-N
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Description

Beta-Alanine, N-ethyl-N-nitroso-: is an organic compound with the chemical formula C₅H₁₀N₂O₃ It is a derivative of beta-alanine, where the amino group is substituted with an ethyl and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-ethyl-N-nitroso- typically involves the reaction of beta-alanine with ethylamine and nitrous acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Beta-alanine, ethylamine, and nitrous acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a low temperature to prevent the decomposition of nitrous acid.

    Procedure: Beta-alanine is first reacted with ethylamine to form N-ethyl-beta-alanine. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of beta-Alanine, N-ethyl-N-nitroso-.

Industrial Production Methods: Industrial production of beta-Alanine, N-ethyl-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-ethyl-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives of beta-Alanine, N-ethyl-N-nitroso-.

    Reduction Products: Amine derivatives of beta-Alanine, N-ethyl-N-nitroso-.

    Substitution Products: Alkyl or aryl-substituted derivatives of beta-Alanine, N-ethyl-N-nitroso-.

Scientific Research Applications

Beta-Alanine, N-ethyl-N-nitroso- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Alanine, N-ethyl-N-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Beta-Alanine, N-methyl-N-nitroso-
  • Beta-Alanine, N-propyl-N-nitroso-
  • Beta-Alanine, N-butyl-N-nitroso-

Comparison: Beta-Alanine, N-ethyl-N-nitroso- is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for further research and applications.

Properties

CAS No.

10478-55-4

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

3-[ethyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H10N2O3/c1-2-7(6-10)4-3-5(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

QPUFJFOCZODIMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)N=O

Origin of Product

United States

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